molecular formula C19H18N2O4S2 B3011927 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 865175-80-0

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Cat. No.: B3011927
CAS No.: 865175-80-0
M. Wt: 402.48
InChI Key: RUZAUQGQTGHVSG-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .


Synthesis Analysis

Benzo[d]thiazol derivatives have been synthesized through various methods. For instance, one study synthesized 34 new benzo[d]thiazol derivatives and investigated their potential antidepressant and anticonvulsant effects .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : This compound has been studied for its antimicrobial properties. Research demonstrates its potential as an antimicrobial agent, particularly in the synthesis of new heterocyclic compounds that incorporate a sulfamoyl moiety, suitable for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Biological Evaluation

  • Synthesis and Biological Evaluation of Benzothiazole β-lactam Conjugates : This research highlights the synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from benzo[d]thiazol-2-yl phenol, an available precursor. These compounds were evaluated for their antimicrobial activities against a range of bacterial strains (Alborz et al., 2018).

Metabolic Stability Investigations

  • Investigations of Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors : This study examined the metabolic stability of various heterocyclic analogues of the compound, in the context of phosphoinositide 3-kinase and mammalian target of rapamycin inhibition. The research aimed at reducing metabolic deacetylation (Stec et al., 2011).

Anti-inflammatory Drug Design

  • Rational Design of Non-Steroidal Anti-Inflammatory Drugs : The compound was used in the design of new non-steroidal anti-inflammatory drugs, utilizing the 4-thiazolidinone core for structural modifications of basic heterocycles. This research also evaluated their anti-exudative activity (Golota et al., 2015).

Antimalarial and COVID-19 Research

  • Theoretical Investigation for Antimalarial and COVID-19 Drug Applications : This study focused on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives and evaluated their antimalarial activity, ADMET properties, and potential application as COVID-19 drugs (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-11-21-16-10-9-15(27(2,23)24)12-17(16)26-19(21)20-18(22)13-25-14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZAUQGQTGHVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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